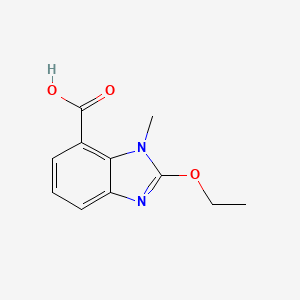![molecular formula C16H15Cl2O5P B12554142 [Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester CAS No. 188945-37-1](/img/structure/B12554142.png)
[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of two 2-chlorophenoxy groups attached to a phosphinyl group, which is further connected to an acetic acid ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester typically involves the reaction of 2-chlorophenol with phosphorus trichloride to form bis(2-chlorophenoxy)phosphine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the 2-chlorophenoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinyl acetic acid ethyl esters.
科学的研究の応用
[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism of action of [Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through covalent modification or non-covalent interactions, depending on the nature of the enzyme and the functional groups present in the compound. The pathways involved may include signal transduction cascades and metabolic processes that are crucial for cellular function.
類似化合物との比較
Similar Compounds
- Bis(2-chlorophenoxy)phosphine oxide
- Bis(2-chlorophenoxy)phosphinyl chloride
- Bis(2-chlorophenoxy)phosphinyl methyl ester
Uniqueness
Compared to its analogs, [Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester exhibits unique reactivity due to the presence of the acetic acid ethyl ester moiety. This functional group enhances its solubility and facilitates its use in various organic reactions. Additionally, the compound’s ability to undergo diverse chemical transformations makes it a versatile reagent in synthetic chemistry.
特性
CAS番号 |
188945-37-1 |
|---|---|
分子式 |
C16H15Cl2O5P |
分子量 |
389.2 g/mol |
IUPAC名 |
ethyl 2-bis(2-chlorophenoxy)phosphorylacetate |
InChI |
InChI=1S/C16H15Cl2O5P/c1-2-21-16(19)11-24(20,22-14-9-5-3-7-12(14)17)23-15-10-6-4-8-13(15)18/h3-10H,2,11H2,1H3 |
InChIキー |
XTAQRWCGZSIETG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CP(=O)(OC1=CC=CC=C1Cl)OC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)
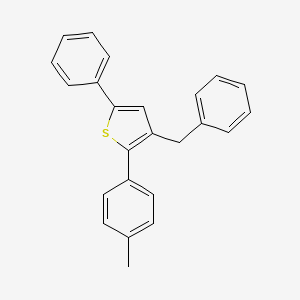
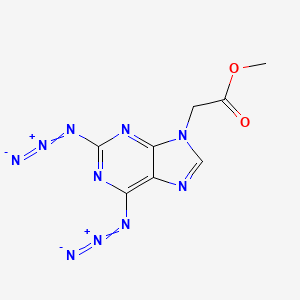

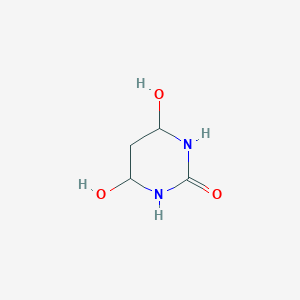

![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
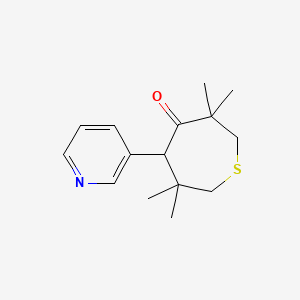
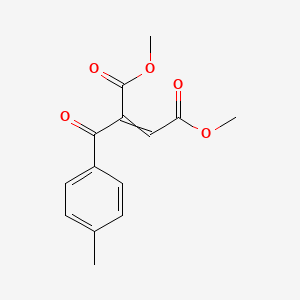
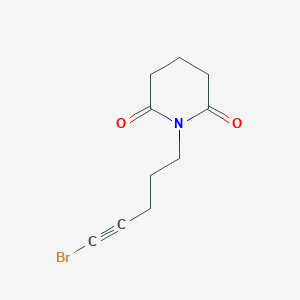
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)

![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
